(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide
Overview
Description
(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide is a chemical compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide typically involves the cyclization of N-aryl-N’-benzoyltetramethylenediamines. One common method employs pyrrolidine as the starting material. The nucleophilic attack of the compound on methyl iodide results in the formation of 1,2-diaryl-1H-4,5,6,7-tetrahydro-1,3-diazepinium iodides . The reaction conditions often include the use of trifluoroacetic acid and borane for reduction processes .
Industrial Production Methods
continuous flow chemistry could be a potential method for large-scale synthesis, as it allows for efficient and controlled reactions .
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like borane or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides like methyl iodide.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, borane, and methyl iodide. The conditions often involve controlled temperatures and the use of solvents like methanol and water mixtures .
Major Products
The major products formed from these reactions include various diazepinium iodides and reduced forms of the original compound .
Scientific Research Applications
Chemistry
In chemistry, (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anxiolytic and anticonvulsant properties .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins .
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaryl-1H-4,5,6,7-tetrahydro-1,3-diazepines: These compounds share a similar core structure but differ in their substituents.
1,4-Benzodiazepines: These are well-known for their pharmacological effects and are structurally related.
Uniqueness
What sets (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide apart is its specific hydrazine and hydriodide groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylhydrazine;hydroiodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.HI/c6-9-5-7-3-1-2-4-8-5;/h1-4,6H2,(H2,7,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESUORAPBHVCLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(NC1)NN.I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13IN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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